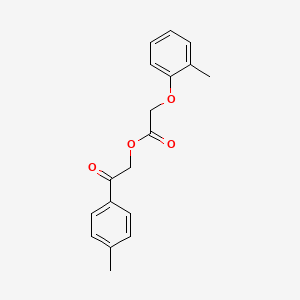

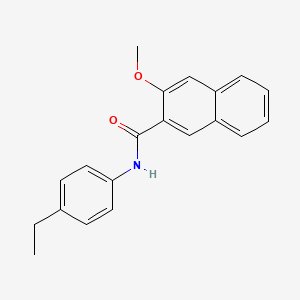

![molecular formula C21H22O3 B5727743 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)

7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin derivative that is found in various plants. It has been used for centuries in traditional Chinese medicine for its anti-inflammatory, anti-bacterial, anti-tumor, and anti-coagulant properties. In recent years, Daphnetin has gained attention from the scientific community due to its potential therapeutic applications in various diseases.

Mecanismo De Acción

The mechanism of action of 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is complex and varies depending on the disease and cell type. In cancer cells, 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been found to induce cell cycle arrest and apoptosis by regulating the expression of cell cycle and apoptosis-related genes. It has also been shown to inhibit the PI3K/Akt and MAPK signaling pathways, which play a critical role in cancer cell survival and proliferation.

In inflammatory cells, 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines by regulating the NF-κB and MAPK signaling pathways. It has also been shown to inhibit the activation of NLRP3 inflammasome, which is a critical regulator of the inflammatory response.

In endothelial cells, 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been found to improve endothelial function by regulating the expression of endothelial nitric oxide synthase (eNOS) and reducing oxidative stress. It has also been shown to inhibit the formation of platelet thrombus by inhibiting platelet activation and aggregation.

Biochemical and physiological effects:

7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been found to have various biochemical and physiological effects on the body, including anti-inflammatory, anti-tumor, anti-thrombotic, and neuroprotective effects. It has also been shown to regulate the expression of various genes and proteins involved in cell cycle, apoptosis, inflammation, and oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one in lab experiments is its low toxicity and high bioavailability. It can be easily synthesized or extracted from natural sources, and its effects can be easily measured using various assays and techniques. However, one of the limitations of using 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Direcciones Futuras

There are several future directions for the research on 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, including:

1. Developing novel synthetic methods for 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one that can improve its yield and purity.

2. Investigating the potential therapeutic applications of 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one in other diseases, such as diabetes, autoimmune diseases, and infectious diseases.

3. Studying the pharmacokinetics and pharmacodynamics of 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one in vivo to determine its optimal dosage and administration route.

4. Developing 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one-based drug delivery systems that can improve its solubility, bioavailability, and efficacy.

5. Investigating the potential synergistic effects of 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one with other drugs or natural compounds in the treatment of various diseases.

Métodos De Síntesis

7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most commonly used methods for synthesizing 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is the Pechmann condensation reaction, which involves the reaction of a phenol and a β-ketoester in the presence of a catalyst. The yield of 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and catalyst concentration.

Aplicaciones Científicas De Investigación

7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, cardiovascular disease, and neurological disorders. In cancer research, 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects.

In inflammation research, 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of inflammatory cells. It has also been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which play a critical role in the inflammatory response.

In cardiovascular disease research, 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been found to have anti-thrombotic and anti-coagulant effects, and reduce the risk of thrombosis and embolism. It has also been shown to improve endothelial function and reduce oxidative stress, which are important factors in the development of cardiovascular disease.

In neurological disorder research, 7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been found to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Propiedades

IUPAC Name |

7-[(2,5-dimethylphenyl)methoxy]-3,4,8-trimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O3/c1-12-6-7-13(2)17(10-12)11-23-19-9-8-18-14(3)15(4)21(22)24-20(18)16(19)5/h6-10H,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQHHXFQSFJHHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2,5-dimethylphenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)

![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)

![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)

![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)

![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)